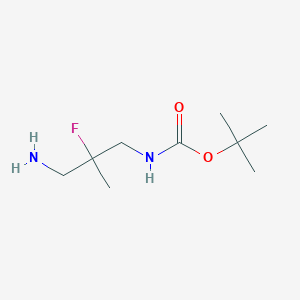
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate (TBAFC) is a relatively new organic compound that has recently been used in a variety of scientific research applications. It is a derivative of carbamate, which is a type of organic compound that contains a carbamate group, consisting of a carbonyl group and an amine group. TBAFC has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Scientific Research Applications
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has been used in a variety of scientific research applications, including biochemistry, molecular biology, and pharmacology. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug delivery systems. It has also been used in the study of enzyme-substrate interactions, and in the development of novel drugs.
Mechanism of Action
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate acts as a competitive inhibitor of enzymes, meaning it can bind to the active site of an enzyme and prevent the substrate from binding. The mechanism of action of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is not completely understood, but it is thought to involve the formation of a covalent bond between the carbamate group of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate and the enzyme.
Biochemical and Physiological Effects
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and thrombin. In addition, it has been found to inhibit the binding of several proteins, including the adenosine triphosphate (ATP) binding cassette (ABC) transporter proteins. It has also been found to inhibit the release of histamine from mast cells, and to reduce inflammation.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has a number of advantages and limitations for laboratory experiments. One of the main advantages of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is its low toxicity, making it safe to use in laboratory experiments. In addition, it is relatively stable, meaning it can be stored for long periods of time without degradation. However, it is not very soluble in water and is not very soluble in organic solvents, making it difficult to use in certain laboratory experiments.
Future Directions
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has a number of potential future directions. One potential direction is the development of novel drugs based on the structure of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate. In addition, tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate could be used to study the mechanisms of action of other enzymes and proteins, and to study the effects of inhibitors on these enzymes and proteins. Finally, tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate could be used as a tool to study the effects of environmental toxins on the human body.
Synthesis Methods
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate can be synthesized by the reaction of tert-butyl isocyanate and 3-amino-2-fluoro-2-methylpropyl amine. The reaction is carried out in a solvent such as methanol, and is usually carried out at a temperature of about 70°C. The reaction is catalyzed by a base such as pyridine, and the resulting product is a colorless, viscous liquid.
properties
IUPAC Name |
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2O2/c1-8(2,3)14-7(13)12-6-9(4,10)5-11/h5-6,11H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZASCRLGCQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

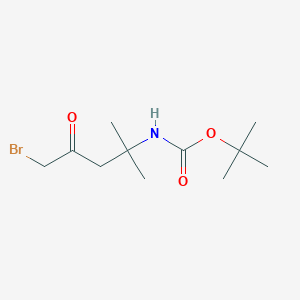

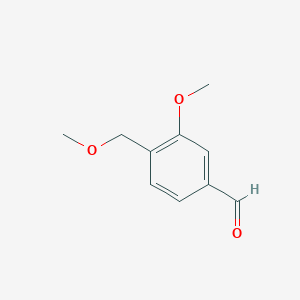
![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)

![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)

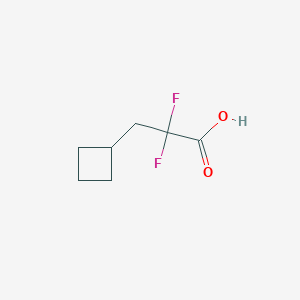
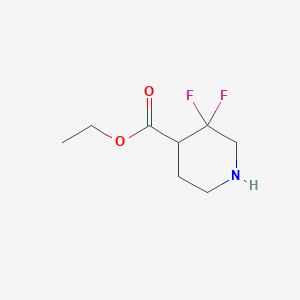
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
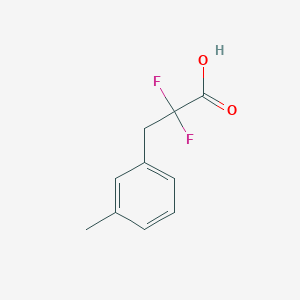
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)
